molecular formula C20H19N7 B3440458 1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE

1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE

Cat. No.: B3440458
M. Wt: 357.4 g/mol
InChI Key: UOVQZTBUSPOQCX-UHFFFAOYSA-N
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Description

1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties .

Preparation Methods

The synthesis of 1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE typically involves multi-step reactions. One common synthetic route includes the condensation of 4-(2-pyridyl)piperazine with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine under reflux conditions in the presence of a suitable solvent such as acetic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE undergoes various chemical reactions, including:

Scientific Research Applications

1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE involves the inhibition of protein kinases, particularly cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

1-PHENYL-4-[4-(2-PYRIDYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE is unique due to its specific structure, which allows it to effectively inhibit CDK2. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7/c1-2-6-16(7-3-1)27-20-17(14-24-27)19(22-15-23-20)26-12-10-25(11-13-26)18-8-4-5-9-21-18/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVQZTBUSPOQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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